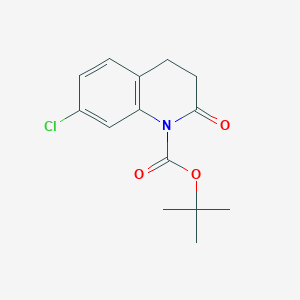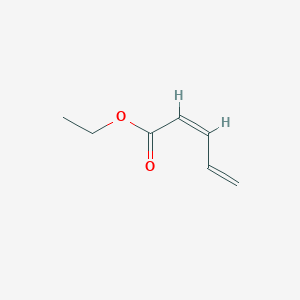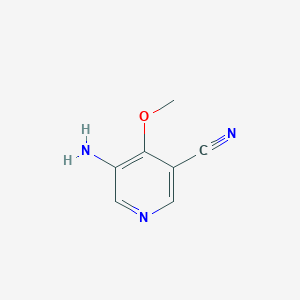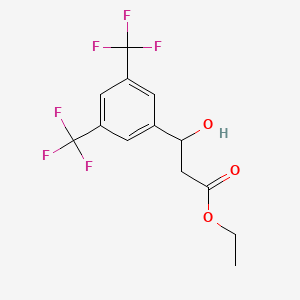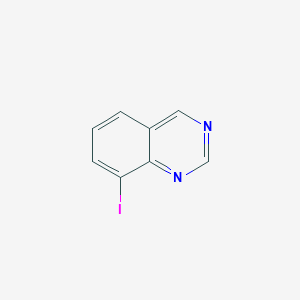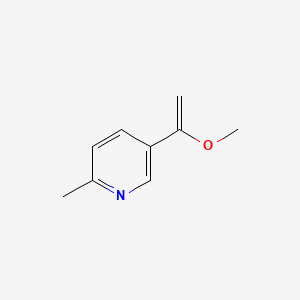
5-(1-Methoxyvinyl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methoxyvinyl)-2-methylpyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a methoxyvinyl group attached to the fifth position and a methyl group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methoxyvinyl)-2-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with methoxyvinyl halides under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, allowing it to react with the methoxyvinyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions can be employed to achieve the desired product with high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1-Methoxyvinyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxyvinyl group to a hydroxyl group or other reduced forms.
Substitution: The methoxyvinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
5-(1-Methoxyvinyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 5-(1-Methoxyvinyl)-2-methylpyridine involves its interaction with specific molecular targets. The methoxyvinyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-Vinylpyridine: Similar structure but lacks the methoxy group.
2-(1-Methoxyvinyl)pyridine: Similar structure but without the methyl group at the second position.
3-(1-Methoxyvinyl)-1-tosylindole: Contains a methoxyvinyl group but has a different core structure.
Uniqueness: 5-(1-Methoxyvinyl)-2-methylpyridine is unique due to the presence of both a methoxyvinyl group and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
5-(1-methoxyethenyl)-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
Clé InChI |
SBHSMWFXPYCCDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


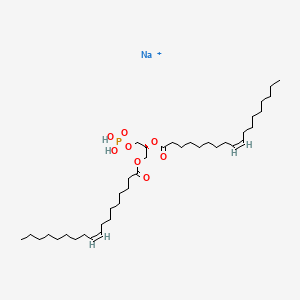


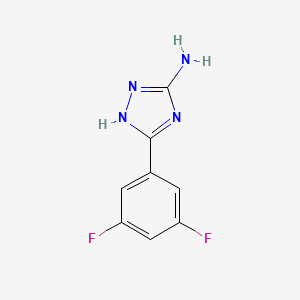
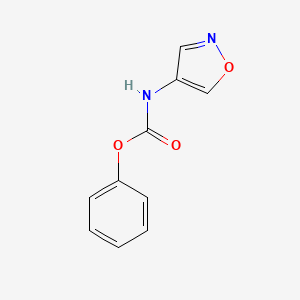

![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)

